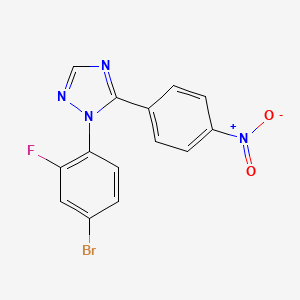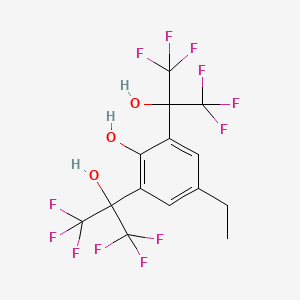![molecular formula C25H23N3O5S B11639749 Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)
Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de {[3-ciano-4-(3,4-dimetoxi fenil)-6-metil-5-(fenilcarbamoil)piridin-2-il]sulfanil}metilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del acetato de {[3-ciano-4-(3,4-dimetoxi fenil)-6-metil-5-(fenilcarbamoil)piridin-2-il]sulfanil}metilo típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen:
- Formación del anillo de piridina a través de una reacción de ciclización.
- Introducción de los grupos ciano y dimetoxi fenil a través de reacciones de sustitución.
- Acoplamiento del grupo fenilcarbamoil utilizando técnicas de formación de enlaces amida.
- Adición del grupo sulfánil a través de una reacción de tiolación.
- Esterificación para formar el éster metílico final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de catalizadores, la detección de alta capacidad de las condiciones de reacción y el escalado de las reacciones en reactores de flujo continuo.
Análisis De Reacciones Químicas
Tipos de Reacciones
El acetato de {[3-ciano-4-(3,4-dimetoxi fenil)-6-metil-5-(fenilcarbamoil)piridin-2-il]sulfanil}metilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfánil puede oxidarse a un sulfóxido o sulfona.
Reducción: El grupo ciano puede reducirse a una amina.
Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Sustitución nucleofílica utilizando reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu).
Productos Principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El acetato de {[3-ciano-4-(3,4-dimetoxi fenil)-6-metil-5-(fenilcarbamoil)piridin-2-il]sulfanil}metilo tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda para estudiar vías biológicas que involucran grupos sulfánil.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del acetato de {[3-ciano-4-(3,4-dimetoxi fenil)-6-metil-5-(fenilcarbamoil)piridin-2-il]sulfanil}metilo involucra su interacción con objetivos moleculares específicos. El grupo ciano puede actuar como electrófilo, mientras que el grupo sulfánil puede participar en reacciones redox. El compuesto puede inhibir ciertas enzimas o modular vías de señalización, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- Acetato de metilo (3,4-dimetoxi fenil)
- Acetato de metilo (3,4-dimetoxi fenil)(metoxi)
Unicidad
El acetato de {[3-ciano-4-(3,4-dimetoxi fenil)-6-metil-5-(fenilcarbamoil)piridin-2-il]sulfanil}metilo es único debido a su combinación de grupos funcionales, que confieren reactividad química y actividad biológica distintas
Propiedades
Fórmula molecular |
C25H23N3O5S |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
methyl 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-22(24(30)28-17-8-6-5-7-9-17)23(16-10-11-19(31-2)20(12-16)32-3)18(13-26)25(27-15)34-14-21(29)33-4/h5-12H,14H2,1-4H3,(H,28,30) |
Clave InChI |
UROIXSFDRDUVPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)SCC(=O)OC)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)

![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)

![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
![2,6,8-Trimethyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11639752.png)
![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)
